molecular formula C18H14BrP B1266768 (2-Bromophenyl)diphenylphosphine CAS No. 62336-24-7

(2-Bromophenyl)diphenylphosphine

Cat. No. B1266768
CAS RN: 62336-24-7
M. Wt: 341.2 g/mol
InChI Key: XIONUQPOXCUMMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related phosphine compounds involves the reaction of halobenzene derivatives with diphenylphosphine, utilizing palladium-catalyzed coupling reactions or direct phosphination methods. The presence of a bromo substituent in (2-Bromophenyl)diphenylphosphine suggests that its synthesis could similarly involve a halogenated precursor that undergoes a reaction with diphenylphosphine or its derivatives in the presence of a suitable catalyst or under specific reaction conditions.

Molecular Structure Analysis

Molecular structure analysis of compounds similar to (2-Bromophenyl)diphenylphosphine reveals that the phosphino groups can significantly alter the electronic and steric environment of the aromatic system to which they are attached. The introduction of the diphenylphosphine group can influence the reactivity and coordination behavior of the compound, making it an effective ligand in metal complexes. The phosphine moiety's lone pair of electrons is readily available for coordination, allowing for the formation of stable complexes with transition metals.

Chemical Reactions and Properties

Compounds containing diphenylphosphine groups participate in a variety of chemical reactions, primarily serving as ligands in coordination complexes. These complexes exhibit diverse reactivity, including facilitating catalytic processes such as hydrogenation, hydroformylation, and carbon-carbon coupling reactions. The bromo substituent in (2-Bromophenyl)diphenylphosphine may also partake in further reactions, such as Suzuki coupling, allowing for the extension of the molecular framework.

Physical Properties Analysis

The physical properties of (2-Bromophenyl)diphenylphosphine, such as solubility, melting point, and boiling point, are influenced by the presence of both the bromo and diphenylphosphine groups. These groups impact the compound's polarity, molecular weight, and intermolecular interactions, affecting its behavior in different solvents and conditions.

Chemical Properties Analysis

The chemical properties of (2-Bromophenyl)diphenylphosphine are characterized by its reactivity as both a phosphine and a bromoaromatic compound. The phosphine group can act as a soft base, forming complexes with soft acids like transition metals, while the bromo group can undergo nucleophilic substitution reactions, offering multiple pathways for chemical modifications and functionalization.

For further detailed studies and specific examples of synthesis, reactions, and applications of similar compounds, the following references provide valuable insights:

  • (Müller & Lachmann, 1992) - Discusses the molecular structures of bromo-substituted diphenylphosphine compounds and their chelating capabilities.
  • (Puddephatt & Thompson, 1976) - Describes reactions of platinum and gold compounds with diphenylphosphine, highlighting the reactivity of phosphine ligands in organometallic chemistry.
  • (Kumar et al., 2013) - Details the synthesis, coordination behavior, and catalytic studies of bisphosphomide ligands, providing insights into the complexation and reactivity of phosphine-containing compounds.

Scientific Research Applications

“(2-Bromophenyl)diphenylphosphine” is an organophosphorus compound with the formula (C6H4Br)P(C6H5)2 . It is a white crystalline solid that is soluble in nonpolar organic solvents . This compound is used as a precursor to the 2-lithiated derivative of triphenylphosphine , which in turn is a precursor to other phosphine ligands .

Here are some of the reactions that “(2-Bromophenyl)diphenylphosphine” is suitable for :

  • Preparation of Unsymmetrical Diphosphines “(2-Bromophenyl)diphenylphosphine” is a precursor to unsymmetrical diphosphines . Many widely used diphosphine ligands have the general formula Ar2P(CH2)nPAr2 . These compounds can be prepared from the reaction of X(CH2)nX (X=halogen) and MPPh2 (M = alkali metal):

  • Phosphine Ligands “(2-Bromophenyl)diphenylphosphine” is used as a precursor to other phosphine ligands . Phosphine ligands are commonly used in coordination chemistry and homogeneous catalysis .

  • Organic Synthesis “(2-Bromophenyl)diphenylphosphine” is suitable for various types of organic synthesis reactions, including Buchwald-Hartwig Cross Coupling Reaction, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling .

The compound has been prepared by several methods . An efficient route is the coupling reaction of diphenylphosphine and 2-bromoiodobenzene, which is catalyzed by palladium complexes . The compound is isomorphous with (2-tolyl)diphenylphosphine . Lithiation with butyl lithium gives o-lithiated triphenylphosphine . The bromide also forms a Grignard reagent . These metallated phosphines are versatile reagents .

Safety And Hazards

The compound is classified as Acute toxicity, Oral (Category 4), H302 . It is harmful if swallowed . Precautionary measures include washing skin thoroughly after handling, avoiding eating, drinking, or smoking when using this product, and calling a poison center or doctor if swallowed .

properties

IUPAC Name

(2-bromophenyl)-diphenylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C18H14BrP/c19-17-13-7-8-14-18(17)20(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIONUQPOXCUMMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60211392
Record name (2-Bromophenyl)diphenylphosphine
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Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

(2-Bromophenyl)diphenylphosphine

CAS RN

62336-24-7
Record name (2-Bromophenyl)diphenylphosphine
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Record name (2-Bromophenyl)diphenylphosphine
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Record name (2-Bromophenyl)diphenylphosphine
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Record name (2-bromophenyl)diphenylphosphine
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Record name (2-BROMOPHENYL)DIPHENYLPHOSPHINE
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Synthesis routes and methods

Procedure details

According to the method described in a literature (S. E. Tunney and J. K. Stille, J. Org. Chem., 1987, 52, 748), (2-bromophenyl)diphenylphosphine was obtained by reacting 2-bromoiodobenzene and (trimethylsilyl)diphenylphosphine in toluene in the presence of dichlorobis(acetonitrile)palladium. Into a four-necked flask was weighed 10.00 g (29.3 mmol) of (2-bromophenyl)diphenylphosphine obtained in the above. The atmosphere of the reaction vessel fitted with a thermometer, a condenser tube, and a dropping funnel with a pressure-equalizing tube was completely replaced with nitrogen, and 100 mL of anhydrous tetrahydrofuran (hereinafter referred to as THF) was added thereto. Thereto was added dropwise 18.3 mL of n-butyllithium-hexane (1.6 M) solution at −78° C. over a period of 30 minutes, followed by 1 hour of stirring at the same temperature. The resulting mixed solution was added dropwise to a 25 mL THF solution of 4.83 g (29.3 mmol) of diethyl chlorophosphite (manufactured by Aldrich) at −78° C. over a period of 30 minutes. After the dropwise addition, a cooling bath was removed and the whole was further stirred at room temperature for 1 hour. After the reaction, THF was removed by evaporation, the residue was dissolved in 50 mL of diethyl ether, and insoluble matter was removed by filtration. The solvent was removed by evaporation and the residue was purified by active alumina column chromatography (eluent: hexane/ethyl acetate=2/1) to obtain the title compound (10.30 g, a pale yellow oily substance). Yield 92%.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
MA Bennett, SK Bhargava, DCR Hockless… - Journal of the …, 1996 - ACS Publications
The digold(I) complexes Au 2 (μ-C 6 H 4 PR 2 ) 2 [R = Ph (1a), Et (1b)] obtained by treatment of AuBr(PEt 3 ) with o-LiC 6 H 4 PR 2 undergo addition with halogens or benzoyl peroxide …
Number of citations: 80 pubs.acs.org
ML Williams, CL Noack, RJ Saverin… - … Section E: Structure …, 2002 - scripts.iucr.org
(IUCr) (2-Bromophenyl)diphenylphosphine Journal logo Acta Crystallographica Section E Acta Crystallographica Section E CRYSTALLOGRAPHIC COMMUNICATIONS Journals Logo IUCr …
Number of citations: 4 scripts.iucr.org
J Bayardon, H Laureano, V Diemer… - The Journal of …, 2012 - ACS Publications
The efficient synthesis of chiral or achiral tertiary phosphines bearing an o-bromo (or iodo)aryl substituent is described. The key step of this synthesis is based on the reaction of a …
Number of citations: 60 pubs.acs.org
PRPR PR - … OF SMALL-MOLECULE ACTIVATION AT LOW …, 2009 - thesis.library.caltech.edu
(2-bromophenyl) phosphines serve as excellent precursors for a variety of phosphine ligands since they are readily lithiated with a single equivalent of n-butyllithium in diethyl ether at …
Number of citations: 3 thesis.library.caltech.edu
SE Tunney, JK Stille - The Journal of Organic Chemistry, 1987 - ACS Publications
The palladium-catalyzed reaction of aryl halides with either (trimethylsilyl) diphenylphosphine or (tri-methylstannyl) diphenylphosphine gives aryldiphenylphosphines in good yields, …
Number of citations: 288 pubs.acs.org
ML Williams - reflections, 1823 - research-repository.griffith.edu.au
(2-Bromophenyl) diphenylphosphine,(I), has been shown to coordinate to metal centres as both a monodentate ligand through the P-donor atom, and as a chelating hemilabile ligand …
X Xu, N Xu, S Ma, X Wu, J Zhang - Zeitschrift für Kristallographie …, 2023 - degruyter.com
C 20 H 14 BrO 2 P, monoclinic, P2 1 /c (no. 14), a = 11.9837(14) Å, b = 9.9901(12) Å, c = 14.3621(18) Å, β = 94.873(2), V = 1713.2(4) Å 3 , Z = 4, R gt (F) = 0.0598, wR ref (F 2 ) = 0.1925, …
Number of citations: 2 www.degruyter.com
J Li, M Xue, Y Bai, J Peng… - Applied Organometallic …, 2016 - Wiley Online Library
A series of silylated triarylphosphines was synthesized. Hydrosilylation reactions of styrene with triethoxysilane catalyzed by RhCl 3 /silylated triarylphosphine complexes were …
Number of citations: 4 onlinelibrary.wiley.com
K Chansaenpak, M Yang… - … Transactions of the …, 2017 - royalsocietypublishing.org
With the synthesis of ortho-phenylene phosphino-tritylium cations as an objective, we generated (2-lithiophenyl)diphenylphosphine and (2-lithiophenyl)di-isopropylphosphine and …
Number of citations: 12 royalsocietypublishing.org
BL Chen, L Liu, XX Zhong, AM Asiri… - Journal of …, 2017 - Taylor & Francis
Copper(I) halide complexes having thermally activated delayed fluorescence (TADF) and phosphorescence have attracted much attention. Here, a series of four-coordinate dinuclear …
Number of citations: 7 www.tandfonline.com

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